3-(4-Methyl-1-piperazinyl)phenylboronic Acid
Description
3-(4-Methyl-1-piperazinyl)phenylboronic acid (CAS 229009-40-9) is a boronic acid derivative featuring a phenyl ring substituted with a 4-methylpiperazine group at the meta position. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 g/mol. The compound is typically stored under inert atmospheres at temperatures below -20°C to maintain stability . The 4-methylpiperazine moiety enhances solubility in polar solvents and may modulate electronic properties, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and interactions with biological targets like sialic acids or enzymes .
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDRMHRVSAMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3-(4-Methyl-1-piperazinyl)phenylboronic acid typically involves the functionalization of a suitably substituted aromatic precursor, followed by introduction of the boronic acid group. The most authoritative methods are based on:
- Aromatic substitution with piperazine derivatives
- Borylation of the aromatic ring using transition metal catalysis
- Hydrolysis or conversion of boronate esters to the boronic acid
The following sections detail the main synthetic strategies, including typical reagents, conditions, and yields.
Detailed Preparation Methods
Suzuki–Miyaura Borylation Approach
This is the most common method for synthesizing arylboronic acids, including this compound. The general steps are:
Preparation of the aryl halide precursor:
Start with 3-bromoaniline or a similar halogenated aromatic compound.N-alkylation with 1-methylpiperazine:
The aryl halide is reacted with 1-methylpiperazine under basic conditions to introduce the piperazinyl group at the meta position.Borylation reaction:
The resulting 3-(4-methyl-1-piperazinyl)bromobenzene is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base (e.g., potassium acetate) and a palladium catalyst (e.g., Pd(dppf)Cl2). The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (80–110°C).Hydrolysis:
The intermediate boronate ester is hydrolyzed under acidic or basic aqueous conditions to yield the target boronic acid.
Example Reaction Scheme
3-bromoaniline → [N-alkylation] → 3-(4-methyl-1-piperazinyl)bromobenzene → [Pd-catalyzed borylation] → this compound
Literature-Reported Patent Methods
A patent by Senexis Limited (WO2011/144578 A1) describes a similar approach, starting from a halogenated aromatic precursor, N-alkylation with 1-methylpiperazine, followed by transition-metal-catalyzed borylation and hydrolysis to yield the boronic acid.
Key Steps from Patent Literature
Alternative Methods
While the Suzuki–Miyaura borylation is the preferred method, other routes include:
Lithiation-borylation:
Directed ortho-lithiation of a suitably protected aromatic precursor, followed by reaction with a borate ester and subsequent hydrolysis.Sandmeyer-type borylation:
Diazotization of an aniline derivative followed by reaction with a boron source (e.g., B2Pin2 or boric acid) under copper catalysis.
These methods are less commonly employed due to lower selectivity or more challenging functional group compatibility.
Data Table: Summary of Preparation Methods
| Step | Reagents/Catalysts | Solvent | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromoaniline, 1-methylpiperazine, base | DMF, DMSO | 80–120°C, 12–24 h | 70–90% | N-alkylation, monitored by TLC |
| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane, DMF | 80–110°C, 12–24 h | 60–85% | Borylation, inert atmosphere |
| 3 | Aqueous acid or base | Water/MeOH | Room temp–50°C, 2–6 h | 80–95% | Hydrolysis of boronate ester |
Research Findings and Observations
- Transition-metal-catalyzed borylation is highly efficient and offers good yields for this class of compounds.
- Functional group tolerance is generally high, but protection of sensitive groups may be necessary during lithiation-based approaches.
- Purification is typically achieved by crystallization or column chromatography, as the boronic acid is often a solid with moderate solubility in organic solvents.
- Storage : The compound is stable when stored dry and refrigerated (2–8°C).
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1-piperazinyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Drug Delivery Systems
1.1 Controlled Release Mechanisms
Boronic acids, including 3-(4-methyl-1-piperazinyl)phenylboronic acid, are increasingly utilized in the development of controlled drug delivery systems. Their ability to form reversible covalent bonds with diols allows for the design of bioresponsive materials that can release therapeutic agents in a controlled manner. This property is particularly advantageous for targeted drug delivery applications where precise dosing is critical .
1.2 Gene Delivery Applications
Research has demonstrated that boronic acid functionalized polymers can enhance gene delivery efficiency. The incorporation of this compound into poly(amido amine) (PAA) structures has shown promise in improving the transfection efficiency of plasmid DNA and siRNA. This is attributed to the formation of boronic esters with glycoproteins on cell membranes, facilitating better cellular uptake .
Molecular Recognition and Sensing
2.1 Analytical Sensing Applications
The unique properties of boronic acids enable their use in molecular recognition systems, particularly in analytical sensing applications. This compound can selectively bind to diols and sugars, making it suitable for the development of sensors that detect glucose and other biomolecules. This application is significant in biomedical diagnostics where precise measurements are essential .
2.2 Smart Materials Development
Incorporating boronic acids into smart materials allows for the creation of stimuli-responsive systems. For instance, hydrogels formed with this compound exhibit dynamic restructuring properties in response to environmental changes (e.g., pH or temperature). These materials can be tailored for applications in tissue engineering and regenerative medicine, where controlled release and responsiveness are crucial .
Polymer Chemistry
3.1 Synthesis of Functionalized Polymers
The synthesis of polymers that incorporate this compound has been explored extensively. These polymers can be designed to possess specific mechanical and chemical properties suitable for various applications, including drug delivery carriers and bioresponsive hydrogels. The versatility of these polymers allows for modifications that enhance their performance in targeted applications such as cancer therapy .
3.2 Crosslinking and Hydrogel Formation
The ability of boronic acids to crosslink with poly(vinyl alcohol) (PVA) results in hydrogels that can be used for drug delivery systems or as scaffolds in tissue engineering. The dynamic nature of these hydrogels allows them to respond to physiological conditions, thereby providing a platform for on-demand drug release .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Its pinacol ester group reduces hydrolysis susceptibility compared to the free boronic acid .
- 3-[(4-Methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester (CAS 883738-27-0): Differs by a methylene spacer between the phenyl ring and piperazine, altering steric and electronic profiles .
- 3-(Piperidin-1-ylmethyl)phenylboronic acid (CAS 1032610-59-5): Replaces piperazine with piperidine, removing the nitrogen’s lone pair and reducing basicity .
Table 1: Structural and Physical Properties
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. The position of substituents critically affects reactivity:
- 3-(Bromomethyl)phenylboronic acid (P6, from ): A bromine substituent increases reactivity due to its electron-withdrawing effect, but steric hindrance from the methyl group may offset this advantage .
- 2-Carboxyphenylboronic acid : Exhibits superior catalytic activity in glucose-to-HMF conversion compared to meta- or para-substituted analogs, highlighting the importance of ortho-carboxylic acid groups for intramolecular coordination .
Table 2: Comparative Reactivity
Biochemical Interactions
Boronic acids interact with diol-containing biomolecules (e.g., sialic acids) via reversible ester formation. Substituent positioning and electronic effects dictate binding affinity:
- 3-(Propionamido)phenylboronic acid : Binds Neu5Ac (sialic acid) with a high affinity (K = 37.6 M⁻¹ at pH 7.4), attributed to hydrogen bonding between the amide group and glycerol side chain .
- This compound : The piperazine group’s basicity (pKa ~8.5) may enhance solubility at physiological pH, but its meta position could reduce steric alignment with Neu5Ac’s α-hydroxycarboxylate unit compared to ortho-substituted analogs .
- 2-Fluorophenylboronic acid : Lower binding affinity (K = 5.1 M⁻¹ for glucose) due to reduced electron density on boron .
Table 3: Binding Constants with Neu5Ac
| Compound | Binding Constant (K, M⁻¹) | Proposed Binding Site on Neu5Ac |
|---|---|---|
| 3-(Propionamido)phenylboronic acid | 37.6 ± 3.1 | Glycerol side chain (C7/C8) |
| Phenylboronic acid | 11.6 ± 1.9 | α-hydroxycarboxylate (C1/C2) |
| This compound | Not reported | Hypothesized: C1/C2 or C7/C8 |
Biological Activity
3-(4-Methyl-1-piperazinyl)phenylboronic acid, with the chemical formula CHBNO, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in cancer therapy and enzyme inhibition, making it a subject of various research studies.
- CAS Number : 1139717-76-2
- Molecular Weight : 201.08 g/mol
- Structure : The compound features a phenylboronic acid moiety linked to a piperazine ring substituted with a methyl group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes and modulate receptor activities, which can lead to various therapeutic effects.
Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond with the active site of the enzyme, which disrupts its function.
Anticancer Activity
Studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit significant anticancer properties:
- In vitro Studies : This compound has shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines. For instance, in studies involving MDA-MB-468 breast cancer cells, treatment with phenylboronic acid derivatives resulted in over 90% inhibition of tumor growth when compared to controls .
- Mechanism : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression by interfering with DNA repair mechanisms.
Antimicrobial Activity
The antimicrobial properties of boronic acids are well-documented:
- Testing Against Bacteria : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, indicating its potential as an antimicrobial agent .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects of phenylboronic acid derivatives.
- Methodology : Various concentrations of the compound were tested on MDA-MB-468 cells.
- Results : A significant reduction in cell viability was observed, with IC values indicating potent activity against cancer cell lines .
-
Antimicrobial Testing :
- Objective : To assess the antibacterial efficacy against common pathogens.
- Methodology : Disc diffusion and broth microdilution methods were used.
- Results : Positive results were obtained against strains such as Staphylococcus aureus and Escherichia coli, with notable MIC values demonstrating its potential as an antibacterial agent .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1139717-76-2 |
| Molecular Formula | CHBNO |
| Molecular Weight | 201.08 g/mol |
| Anticancer IC | < 10 µM (varies by cell line) |
| Antibacterial MIC (E. coli) | 12 µg/mL |
| Antibacterial MIC (S. aureus) | 8 µg/mL |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methyl-1-piperazinyl)phenylboronic Acid, and how can purity be optimized?
Synthesis typically involves Suzuki-Miyaura coupling, where a halogenated aryl precursor (e.g., 3-bromo-4-methylpiperazinylbenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps:
- Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts .
- Optimize solvent (e.g., DMF or THF) and base (e.g., K₂CO₃) for coupling efficiency.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC and HPLC .
Q. How should researchers characterize the electronic and structural properties of this compound?
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare with experimental data from X-ray crystallography (if available) .
- Spectroscopy :
Advanced Research Questions
Q. How does the 4-methylpiperazinyl substituent influence binding interactions with diol-containing biomolecules (e.g., sialic acids)?
The piperazinyl group may enhance solubility and modulate binding affinity via:
- pH-dependent interactions : The tertiary amine in piperazine (pKa ~9.5) can protonate at physiological pH, altering boronic acid’s Lewis acidity and diol-binding capacity. Compare binding constants (Kd) at pH 7.4 vs. 9.0 using isothermal titration calorimetry (ITC) .
- Steric effects : The methyl group on piperazine may hinder access to the boronic acid’s active site. Perform competitive assays with glucose, mannose, and Neu5Ac to assess selectivity .
Q. How can conflicting data on boronic acid-diol binding mechanisms (e.g., α-hydroxycarboxylate vs. glycerol tail interactions) be resolved?
- Multi-technique validation :
- Controlled pH studies : Test binding at pH 2–12 to determine if interaction sites shift with protonation states .
Q. What strategies improve this compound’s stability in aqueous solutions for biomedical applications?
- Protection of boronic acid : Use pinacol ester derivatives during synthesis to prevent hydrolysis. Deprotect in situ before reactions .
- Buffering agents : Stabilize boronate esters with buffers containing diols (e.g., mannitol) to maintain complexation at neutral pH .
Key Considerations for Experimental Design
- Contradiction management : When replicating binding studies, ensure consistent pH calibration and use internal standards (e.g., 3-(propionamido)phenylboronic acid) to validate assays .
- Electron-deficient systems : The piperazinyl group’s electron-donating nature may reduce boronic acid reactivity. Adjust catalyst loading (e.g., 5–10 mol% Pd) to compensate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
